molecular formula C27H50IN B14645783 N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide CAS No. 54575-57-4

N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide

Cat. No.: B14645783
CAS No.: 54575-57-4
M. Wt: 515.6 g/mol
InChI Key: AWEPEDSCQSZNCM-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C27H50IN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as a phase transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dimethyloctadecylamine with benzyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

N,N-dimethyloctadecylamine+benzyl iodideN-Benzyl-N,N-dimethyloctadecan-1-aminium iodide\text{N,N-dimethyloctadecylamine} + \text{benzyl iodide} \rightarrow \text{this compound} N,N-dimethyloctadecylamine+benzyl iodide→N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between immiscible phases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or mixed solvent systems.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

    Phase Transfer Catalysis: The products depend on the specific reactants involved in the phase transfer reaction.

Scientific Research Applications

N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is primarily based on its ability to reduce surface tension and facilitate the transfer of reactants between different phases. The quaternary ammonium head interacts with polar molecules, while the long hydrophobic tail interacts with non-polar molecules, allowing for effective catalysis and stabilization of emulsions.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethyloctadecan-1-aminium chloride
  • N-Benzyl-N,N-dimethyloctadecan-1-aminium bromide
  • N,N-Dimethyloctadecylamine

Uniqueness

N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in certain applications.

Properties

CAS No.

54575-57-4

Molecular Formula

C27H50IN

Molecular Weight

515.6 g/mol

IUPAC Name

benzyl-dimethyl-octadecylazanium;iodide

InChI

InChI=1S/C27H50N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1

InChI Key

AWEPEDSCQSZNCM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-]

Origin of Product

United States

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